Product packaging for Glyceryl 1-monofluoroacetate(Cat. No.:CAS No. 371-46-0)

Glyceryl 1-monofluoroacetate

Cat. No.: B13420848
CAS No.: 371-46-0
M. Wt: 152.12 g/mol
InChI Key: WCWJRCWJPRMTLV-UHFFFAOYSA-N
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Description

Glyceryl 1-monofluoroacetate is a chemical reagent reserved for specialized research applications. Its primary research value is in the study of metabolic mechanisms and toxicology, particularly related to fluoroacetate poisoning. Fluoroacetate compounds are metabolized into fluorocitrate, which inhibits the enzyme aconitase and disrupts the tricarboxylic acid (TCA) cycle, halting cellular energy production . Research into potential countermeasures for such toxicity is a key area of interest. Studies on related compounds suggest that glycerol monoacetate (monoacetin) may act as an antidote by supplying acetate ions to bypass this metabolic blockade, helping to restore cellular respiration . Consequently, this compound serves as a critical tool for scientists investigating the biochemical pathways of energy metabolism, the toxicology of fluorinated compounds, and the efficacy of potential therapeutic interventions. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9FO4 B13420848 Glyceryl 1-monofluoroacetate CAS No. 371-46-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

371-46-0

Molecular Formula

C5H9FO4

Molecular Weight

152.12 g/mol

IUPAC Name

2,3-dihydroxypropyl 2-fluoroacetate

InChI

InChI=1S/C5H9FO4/c6-1-5(9)10-3-4(8)2-7/h4,7-8H,1-3H2

InChI Key

WCWJRCWJPRMTLV-UHFFFAOYSA-N

Canonical SMILES

C(C(COC(=O)CF)O)O

Origin of Product

United States

Biochemical Transformations and Metabolic Pathways of Glyceryl 1 Monofluoroacetate

Proposed Hydrolysis of Glyceryl 1-monofluoroacetate to Fluoroacetate (B1212596) and Glycerol (B35011)

The initial step in the metabolic activation of this compound is its proposed hydrolysis into fluoroacetate and glycerol. While direct studies on the specific enzymes catalyzing this hydrolysis are not extensively detailed in the provided search results, the toxicity of this compound is attributed to the release of fluoroacetate. unl.eduescholarship.orgrsc.orgasm.org This metabolic conversion is a prerequisite for its subsequent entry into the "lethal synthesis" pathway. escholarship.orgwikipedia.org The glycerol component is expected to enter the common glycolytic pathway. rsc.org

Enzymatic Activation of Fluoroacetate to Fluoroacetyl-CoA

Once released, fluoroacetate is activated to fluoroacetyl-CoA. ic.ac.ukpnas.orggusc.lv This reaction is analogous to the activation of acetate (B1210297) to acetyl-CoA and is catalyzed by acetyl-CoA synthetase. uwec.edu However, the rate of formation of fluoroacetyl-CoA is presumed to be significantly slower than that of acetyl-CoA. unl.eduescholarship.org This activation step is crucial as it prepares the fluoroacetate molecule for entry into the tricarboxylic acid cycle. pnas.orguwec.edu

The "Lethal Synthesis" Cascade: Conversion to Fluorocitrate and Subsequent Biochemical Consequences

The term "lethal synthesis" was coined to describe the biotransformation of the relatively non-toxic fluoroacetate into the highly toxic fluorocitrate. escholarship.orgwikipedia.org This cascade of events begins with the condensation of fluoroacetyl-CoA with oxaloacetate and results in profound metabolic dysregulation.

Citrate (B86180) synthase, the enzyme that normally catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate, also facilitates the reaction between fluoroacetyl-CoA and oxaloacetate. ic.ac.ukgusc.lvwikipedia.orgwikipedia.org This reaction produces fluorocitrate. ic.ac.ukgusc.lvwikipedia.org The formation of fluorocitrate is reported to be much slower than the synthesis of citrate. unl.eduescholarship.org Despite the slower reaction rate, this step is the entry point for the fluorinated analogue into the TCA cycle, initiating its toxic effects. pnas.org

The condensation reaction catalyzed by citrate synthase is highly stereospecific, predominantly forming the (2R,3R)-fluorocitrate isomer. ic.ac.ukrsc.orgillinois.eduic.ac.uk This stereoisomer is the only one of the four possible forms that is toxic. ic.ac.uk Citrate synthase selectively abstracts the 2-pro-S hydrogen atom from fluoroacetyl-CoA, and the subsequent condensation with oxaloacetate proceeds with an inversion of configuration at this center. ic.ac.uk This high degree of stereospecificity is critical to the toxicity of fluoroacetate, as only the (2R,3R) isomer is a potent inhibitor of the subsequent enzyme in the TCA cycle, aconitase. ic.ac.ukroyalsocietypublishing.org

(2R,3R)-Fluorocitrate acts as a potent inhibitor of aconitase, the enzyme responsible for the isomerization of citrate to isocitrate in the TCA cycle. escholarship.orgwikipedia.orgontosight.ainih.gov The inhibition mechanism is complex. Fluorocitrate, being structurally similar to citrate, binds to the active site of aconitase. ontosight.ai It is then converted by the enzyme to fluoro-cis-aconitate. uwec.edunih.gov Following this, a hydroxide (B78521) ion is added, and fluoride (B91410) is lost, forming 4-hydroxy-trans-aconitate (HTn), which binds very tightly, but not covalently, to the enzyme, effectively inactivating it. nih.govnih.gov This inhibition halts the TCA cycle, leading to a cessation of cellular respiration and energy production. escholarship.orgontosight.ainih.gov

Table 1: Key Enzymes and Their Roles in the Metabolic Pathway of this compound

Enzyme Substrate(s) Product(s) Role in Pathway
(Proposed) Lipase/Esterase This compound Fluoroacetate, Glycerol Initial hydrolysis to release fluoroacetate.
Acetyl-CoA Synthetase Fluoroacetate, ATP, CoA Fluoroacetyl-CoA, AMP, PPi Activation of fluoroacetate for entry into the TCA cycle. uwec.edu
Citrate Synthase Fluoroacetyl-CoA, Oxaloacetate (2R,3R)-Fluorocitrate, CoA "Lethal synthesis" of the toxic inhibitor. ic.ac.ukgusc.lvwikipedia.org
Aconitase (2R,3R)-Fluorocitrate Fluoro-cis-aconitate, 4-hydroxy-trans-aconitate (inhibitor) Target of inhibition, leading to TCA cycle blockage. uwec.edunih.govnih.gov

The inhibition of aconitase by fluorocitrate leads to a significant accumulation of citrate in tissues and plasma, as the conversion of citrate to isocitrate is blocked. escholarship.orgontosight.aiban1080.org.auresearchgate.net This citrate buildup is a hallmark of fluoroacetate poisoning. nih.gov The accumulation of citrate has several downstream metabolic consequences. It can lead to a depletion of adenosine (B11128) triphosphate (ATP) as the TCA cycle, a major source of cellular energy, is disrupted. researchgate.netmdpi.com Furthermore, elevated citrate levels can impact other metabolic pathways. For instance, high citrate concentrations can allosterically inhibit key regulatory enzymes in glycolysis. The dysregulation of ion balance, such as a reduction in serum calcium due to chelation by the accumulated citrate, has also been observed. nih.gov

Metabolic Interventions and Competition with Fluoroacetate Metabolism (e.g., Acetate Donor Mechanisms of Glyceryl Monoacetate)

Metabolic interventions in the context of fluoroacetate poisoning aim to disrupt the toxic cascade initiated by the "lethal synthesis" of fluorocitrate. tandfonline.com Fluoroacetate's toxicity arises from its structural similarity to acetate, allowing it to enter and disrupt the citric acid cycle. wikipedia.orgt3db.ca The primary strategy for intervention revolves around providing an alternative substrate to compete with fluoroacetate's metabolic activation. nih.govescholarship.org

The core mechanism of toxicity begins with the enzymatic conversion of fluoroacetate to fluoroacetyl-CoA. t3db.caunl.edu This molecule then condenses with oxaloacetate, catalyzed by citrate synthase, to form the toxic metabolite fluorocitrate. tandfonline.comwikipedia.org Fluorocitrate potently inhibits aconitase, an essential enzyme in the citric acid cycle, leading to a blockage of cellular respiration and energy depletion. wikipedia.orgnih.govresearchgate.net

Acetate donor therapy is a primary example of metabolic intervention. nih.gov The principle is to increase the systemic concentration of acetate, which can then compete with fluoroacetate for the enzymatic machinery, specifically the formation of acetyl-CoA over fluoroacetyl-CoA. escholarship.orgunl.eduaetox.es By providing a surplus of acetate, the likelihood of fluoroacetyl-CoA formation is reduced, thereby diminishing the synthesis of the toxic fluorocitrate. escholarship.orgunl.edu

Glyceryl monoacetate (also known as monoacetin) has been investigated as a key acetate donor. wikipedia.orginchem.orgeolss.net In theory, glyceryl monoacetate is metabolized to release acetate ions, which then serve to continue cellular respiration that would otherwise be disrupted by fluoroacetate. wikipedia.org Research in animal models has explored this therapeutic approach. For instance, studies in monkeys demonstrated that glyceryl monoacetate could prevent adverse outcomes if administered after fluoroacetate ingestion. wikipedia.org Similarly, some positive results have been observed in domestic animals. wikipedia.org

Experimental findings have shown that acetate donors can be partially effective in some species. tandfonline.com For example, a study on anesthetized cats poisoned with sodium fluoroacetate found that treatment with monoacetin prolonged the average survival time from 94 minutes to 166 minutes. nih.govnih.gov However, in the same study, it was noted that monoacetin therapy aggravated metabolic acidosis. nih.govnih.gov The use of acetate donors is most effective when provided immediately after toxin ingestion, which presents practical challenges. nih.gov

Table 1: Research Findings on Glyceryl Monoacetate Intervention in Fluoroacetate Poisoning

Study Subject Intervention Observed Effects Source(s)
Monkeys Glyceryl Monoacetate Can prevent problems if given after ingestion of sodium fluoroacetate. wikipedia.orgescholarship.org
Cats Monoacetin Extended average survival time from 94 to 166 minutes. nih.govnih.gov
Cats Monoacetin Aggravated metabolic acidosis. nih.govnih.gov
Mice, Rats, Rabbits Acetate donors (including glycerol monoacetate) Partially effective. tandfonline.cominchem.orgeolss.net
Dogs Acetate donors (including glycerol monoacetate) Not effective. inchem.orgeolss.net

Other compounds have also been investigated for their potential to act as acetate donors or otherwise intervene in fluoroacetate metabolism. Ethanol is one such compound, as its oxidation produces acetate. aetox.es In some animal studies, ethanol, alone or in combination with glyceryl monoacetate, was found to be effective against fluoroacetate poisoning in mice and rats. eolss.net However, its utility in humans is considered questionable, as it showed no beneficial effect in monkeys. eolss.net The use of substances like sodium succinate (B1194679) in combination with calcium gluconate has also been explored to bypass the metabolic block. aetox.esinchem.orgeolss.net

Table 2: Comparison of Acetate Donor Mechanisms

Acetate Donor Mechanism Reported Efficacy in Animal Models Source(s)
Glyceryl Monoacetate (Monoacetin) Metabolized to provide acetate ions, competing with fluoroacetate for conversion to its CoA derivative. Effective in monkeys; prolonged survival in cats; partially effective in mice and rabbits. wikipedia.orginchem.orgeolss.netnih.gov
Ethanol Oxidation produces acetate, which competes in the formation of fluorocitrate. Effective in mice and rats, especially in combination with glyceryl monoacetate; no beneficial effect in monkeys. aetox.eseolss.net

The competition between acetate and fluoroacetate is a critical factor influencing the progression of toxicity. The metabolic conversion of fluoroacetate to the toxic factor, (-)-erythrofluorocitrate, is a slow process that can be modified by the presence of competing physiological metabolites. unl.edu This slow onset of toxic symptoms is what provides a window for potential intervention with acetate donors. unl.edu The effectiveness of this competition hinges on the relative rates of conversion of acetate and fluoroacetate to their respective coenzyme A derivatives. It is predicted that large amounts of acetate would be moderately effective in counteracting the formation of fluorocitrate. escholarship.orgunl.edu

Computational and Theoretical Investigations of Glyceryl 1 Monofluoroacetate and Fluoroacetate Derivatives

Molecular Docking and Dynamics Simulations of Ligand-Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the binding of small molecules to biological macromolecules such as enzymes. nih.govnih.gov These techniques have been instrumental in understanding the interactions between fluoroacetate (B1212596) and enzymes, particularly fluoroacetate dehalogenase (FAcD), an enzyme capable of cleaving the highly stable carbon-fluorine (C-F) bond. acs.orgnih.gov

MD simulations have been employed to investigate the structural and dynamic changes in enzymes upon ligand binding. For instance, simulations have revealed that the binding of substrates can induce conformational changes in the enzyme's active site, which are crucial for catalytic activity. researchgate.net In the context of FAcD, MD simulations have helped to understand the role of specific amino acid residues in stabilizing the substrate and the transition state during the defluorination process. acs.org

Table 1: Key Amino Acid Residues in Fluoroacetate Dehalogenase (FAcD) Interaction with Fluoroacetate Identified Through Molecular Dynamics Simulations

ResidueRole in InteractionReference
Asp110Nucleophilic attack on the α-carbon of fluoroacetate nih.gov
His280Activation of a water molecule for hydrolysis nih.gov
Arg111, Trp156Stabilization of the fluoride (B91410) ion leaving group acs.org

This table is generated based on findings from computational studies on fluoroacetate dehalogenase.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Reaction Mechanisms

To gain a deeper understanding of the chemical reactions occurring within an enzyme's active site, hybrid quantum mechanics/molecular mechanics (QM/MM) calculations are employed. acs.orgbg.ac.rs This method treats the chemically active region (e.g., the substrate and key catalytic residues) with high-accuracy quantum mechanics, while the surrounding protein and solvent are described using more computationally efficient molecular mechanics. acs.org

Numerous QM/MM studies have been conducted on the defluorination mechanism of fluoroacetate by FAcD. acs.orgnih.gov These studies have elucidated a multi-step reaction pathway. A proposed four-step mechanism for FAcD includes: (1) C-F bond activation, (2) nucleophilic attack, (3) C-O bond cleavage, and (4) proton transfer. acs.org For fluoroacetate, the nucleophilic attack by an aspartate residue is considered the rate-determining step. acs.org However, for more fluorinated compounds like difluoroacetate (B1230586) and trifluoroacetate, the initial C-F bond activation becomes the rate-limiting step. acs.orgnih.gov

Table 2: Calculated Energy Barriers for Defluorination of Fluoroacetates by FAcD

SubstrateRate-Determining StepCalculated Energy Barrier (kcal/mol)Reference
Fluoroacetate (MFA)Nucleophilic Attack11.2 nih.gov
Difluoroacetate (DFA)C-F Bond Activation23.0 nih.gov
Trifluoroacetate (TFA)C-F Bond Activation24.4 nih.gov

This table presents computational data on the enzymatic defluorination of different fluorinated acetates.

These QM/MM calculations provide invaluable atomic-level details of the enzymatic reaction, highlighting the roles of specific amino acid residues in catalysis and explaining the substrate specificity of the enzyme. acs.org

Structure-Activity Relationship (SAR) Studies of Fluorinated Compounds and Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a molecule and evaluating the corresponding changes in its activity, researchers can identify key structural features responsible for its effects. For fluorinated compounds, SAR studies have explored how the number and position of fluorine atoms, as well as the nature of other substituents, affect their interaction with biological targets. google.com

While specific SAR studies on glyceryl 1-monofluoroacetate are not extensively documented, research on related fluorinated compounds provides valuable insights. For example, a Quantitative Structure-Activity Relationship (QSAR) study on N-substituted fluoroacetamides correlated their acute toxicity in rats with various molecular descriptors. The study found that lipophilicity, the shape and size of the substituents, and the electronic properties of the amide group were significant factors influencing toxicity. Such findings suggest that the glycerol (B35011) backbone of this compound likely influences its absorption, distribution, and metabolism, ultimately affecting the bioavailability of the toxic fluoroacetate metabolite.

The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which in turn affects their biological activity. SAR studies on enzyme inhibitors have shown that trifluoromethyl groups, for instance, can act as transition state analogs, leading to potent enzyme inhibition.

Bioinformatics and Proteomics Approaches for the Identification and Characterization of Novel Fluorine-Metabolizing Enzymes

Bioinformatics and proteomics are powerful disciplines for identifying and characterizing novel enzymes and metabolic pathways. Bioinformatics tools can be used to mine genomic and metagenomic databases for sequences homologous to known fluorine-metabolizing enzymes, such as fluoroacetate dehalogenase. This in silico approach can rapidly identify potential new enzymes for bioremediation or biotechnological applications.

Proteomics, the large-scale study of proteins, can be used to identify enzymes that are expressed in response to the presence of a particular compound. For instance, activity-based proteomics can be used to discover inhibitors for uncharacterized hydrolases, which could be relevant for understanding the metabolism of fluorinated esters like this compound. researchgate.net

Recent research has focused on identifying novel dehalogenases from various microorganisms capable of degrading organofluorine compounds. nih.gov For example, a strain of Delftia acidovorans isolated from PFAS-contaminated soil was found to possess dehalogenase enzymes capable of defluorinating fluoroacetate. nih.gov The identification and characterization of such enzymes are crucial for developing strategies to detoxify environments contaminated with fluorinated compounds. Furthermore, understanding the diversity of fluorine-metabolizing enzymes in nature can provide insights into the potential for biodegradation of compounds like this compound.

Environmental and Microbial Transformation Studies of Fluoroacetate Esters

Biodegradation Pathways of Fluoroacetate (B1212596) Esters in Terrestrial and Aquatic Environments

The biodegradation of Glyceryl 1-monofluoroacetate is understood to be a two-step process. The initial step involves the hydrolysis of the ester bond, a reaction catalyzed by non-specific esterase enzymes that are ubiquitous in soil and aquatic environments. This reaction cleaves the molecule into glycerol (B35011) and monofluoroacetate (fluoroacetate).

Once fluoroacetate is released, its degradation proceeds via two primary microbial pathways, depending on the availability of oxygen.

Aerobic Hydrolytic Dehalogenation: Under aerobic conditions, the dominant pathway is hydrolytic dehalogenation. Microorganisms utilize a specific enzyme, fluoroacetate dehalogenase, to break the C-F bond. The reaction mechanism involves a nucleophilic attack by an aspartate residue in the enzyme's active site, which displaces the fluoride (B91410) ion and forms an ester intermediate. This intermediate is subsequently hydrolyzed by a water molecule, yielding glycolate (B3277807) and regenerating the enzyme. ucd.ienih.gov The resulting glycolate can then be utilized by the microorganisms as a source of carbon and energy, entering central metabolic pathways. nih.gov

Anaerobic Reductive Dehalogenation: In anaerobic environments, such as animal rumens or anoxic sediments, a different pathway has been identified. nih.govoup.com Certain anaerobic bacteria can use fluoroacetate as a terminal electron acceptor in a process known as reductive dehalogenation. nih.gov In this pathway, the fluorine atom is removed and replaced with a hydrogen atom, producing acetate (B1210297) and a fluoride ion. nih.govnih.gov Unlike the aerobic pathway where the carbon backbone is used for growth, this anaerobic process is a form of respiration that can support microbial growth. nih.govnih.gov

Identification and Characterization of Fluoroacetate-Degrading Microorganisms and Microbial Consortia

A diverse array of microorganisms capable of cleaving the C-F bond in fluoroacetate has been isolated from various environments, including soil, water, and the digestive tracts of herbivores. nih.govnih.gov These microbes possess the specialized fluoroacetate dehalogenase enzyme. Both bacteria and fungi have been identified as key players in the environmental degradation of fluoroacetate.

Numerous bacterial genera have demonstrated the ability to degrade fluoroacetate, primarily through the aerobic hydrolytic pathway. Fungi, particularly from soil environments, also contribute significantly to the natural attenuation of fluoroacetate. nih.govcanterbury.ac.nz More recently, anaerobic bacteria that utilize a reductive pathway have been isolated, expanding the known diversity of fluoroacetate-degrading microbes. oup.comnih.gov

Table 1: Selected Microorganisms Capable of Fluoroacetate Degradation
KingdomGenus/SpeciesEnvironment/SourceDegradation PathwayReference
BacteriaPseudomonas sp. (e.g., P. fluorescens)Soil, WaterAerobic Hydrolytic ucd.ienih.govresearchgate.net
BacteriaDelftia acidovorans (formerly Moraxella sp. B)SoilAerobic Hydrolytic nih.gov
BacteriaBurkholderia sp.SoilAerobic Hydrolytic researchgate.net
BacteriaAcinetobacter, Arthrobacter, Bacillus, StreptomycesSoilAerobic Hydrolytic nih.gov
BacteriaPaenibacillus sp., Cupriavidus sp., Stenotrophomonas sp.Soil and Plants (Brazil)Aerobic Hydrolytic nih.gov
BacteriaPigmentiphaga kullae, Ancylobacter dichloromethanicusGoat RumenAerobic Hydrolytic nih.govresearchgate.net
BacteriaSynergistetes strain MFA1Bovine RumenAnaerobic Reductive nih.govoup.comnih.gov
FungiFusarium sp. (e.g., F. solani)SoilAerobic Hydrolytic nih.govcanterbury.ac.nzwikipedia.org
FungiAspergillus sp.SoilAerobic Hydrolytic nih.govnih.gov
FungiPenicillium sp.SoilAerobic Hydrolytic nih.govnih.gov
FungiCryptococcus sp.SoilAerobic Hydrolytic nih.gov

Environmental Factors Influencing Biodegradation Rates and Persistence

The rate and extent of fluoroacetate ester biodegradation in the environment are controlled by several key factors. While fluoroacetate is generally not persistent, its degradation timeline can vary significantly. researchgate.net

Temperature: This is a dominant factor affecting the rate of microbial degradation. nih.gov Studies on sodium fluoroacetate in different soil types have shown that degradation is significantly faster at warmer temperatures. The transformation half-life (DT50) can range from 6-8 days at 20°C to 22-43 days at 5°C. nih.gov Similarly, the growth and defluorinating activity of fungi like Fusarium solani increase with temperatures up to 30°C. canterbury.ac.nz

pH: The activity of fluoroacetate dehalogenase is pH-dependent. The optimal pH for the enzyme from Pseudomonas fluorescens is 8.0, while the enzyme is stable over a broad range from pH 4 to 10. ucd.ie For the fungus F. solani, the optimal pH for defluorination is lower, around 5.8. canterbury.ac.nz

Nutrient Availability: The presence of other carbon and nitrogen sources can significantly influence biodegradation. In some cases, the presence of an alternative carbon source, such as peptone or glucose, enhances the rate of fluoroacetate degradation. nih.govcanterbury.ac.nz However, high concentrations of supplementary carbon can sometimes have an inhibitory effect on the specific defluorinating activity. canterbury.ac.nz The type of nitrogen source also impacts microbial growth and degradation efficiency. canterbury.ac.nz

Soil and Water Properties: Soil type and moisture content have been found to be less critical than temperature in determining the degradation rate of fluoroacetate. nih.gov However, because fluoroacetate is water-soluble, it is considered mobile in soil and has the potential to leach into groundwater if conditions are not favorable for rapid degradation. wikipedia.orgepa.gov

Table 2: Effect of Temperature on the Half-Life (DT50) of Sodium Fluoroacetate in Soil nih.gov
Temperature (°C)Half-Life Range (Days)
206 - 8
1010 - 21
522 - 43

Bioremediation Strategies for Fluorinated Compounds Based on Microbial Dehalogenation

The microbial ability to cleave the C-F bond of fluoroacetate provides a foundation for developing bioremediation strategies for sites contaminated with this and other fluorinated compounds. Research has focused on harnessing the power of fluoroacetate dehalogenase and the microorganisms that produce it.

Bioaugmentation and Biostimulation: One approach involves introducing known fluoroacetate-degrading microorganisms into a contaminated environment (bioaugmentation) or stimulating the activity of the indigenous degrading populations by adding nutrients and optimizing environmental conditions (biostimulation). mdpi.com

Genetically Modified Organisms (GMOs): A significant area of research has been the development of genetically modified bacteria for detoxification purposes. The gene encoding fluoroacetate dehalogenase has been successfully isolated and transferred into other bacteria. nih.gov For instance, the rumen bacterium Butyrivibrio fibrisolvens was genetically modified to express this enzyme, offering protection to sheep from fluoroacetate poisoning under experimental conditions. nih.govdntb.gov.ua However, concerns over the environmental release of GMOs have prevented the widespread application of this technology. nih.gov

Enzyme-Based Remediation: The direct application of isolated fluoroacetate dehalogenase enzymes is another potential strategy for detoxifying contaminated water or soil. ucd.ie This approach avoids the use of live organisms but can be limited by enzyme stability and cost.

Enzyme Engineering: To overcome the limitations of naturally occurring enzymes, which often have a narrow substrate range, researchers are using protein engineering and directed evolution techniques. biorxiv.org The goal is to create novel dehalogenase variants with enhanced activity and the ability to degrade a broader range of organofluorine pollutants, including more complex and persistent compounds. biorxiv.orgbiorxiv.org

These strategies highlight the potential of leveraging microbial dehalogenation as a sustainable and effective tool for managing environmental contamination by fluoroacetate and other fluorinated chemicals. mdpi.com

Future Research Directions and Unanswered Questions

Elucidating the Complete Biosynthetic Pathway of Glyceryl 1-monofluoroacetate and its Natural Occurrence

A fundamental unanswered question is the precise biosynthetic pathway leading to this compound in the natural world. While fluoroacetate (B1212596) is known to be produced by numerous plant species across Australia, Brazil, and Africa as a defense mechanism against herbivores, the specific enzymatic steps that lead to its esterification with glycerol (B35011) are not well understood. nih.govwikipedia.orgscispace.com

Research has identified that in the bacterium Streptomyces cattleya, the carbon skeleton of fluoroacetate is derived from glycerol. scispace.com Isotope labeling studies have shown that C-1 and C-2 of glycerol are metabolized to form fluoroacetate, likely through a β-hydroxypyruvate intermediate. scispace.com Further investigations using [2-²H,2-¹⁸O]-glycerol revealed that an oxidation occurs at the C-2 position of glycerol, with the oxygen atom being retained in the final fluoroacetate molecule. rsc.org This suggests that fluoroacetaldehyde (B75747) is a key intermediate derived from a C₃ glycolytic pathway. rsc.org

However, the complete sequence of enzymatic reactions, the specific enzymes involved in the esterification to form this compound, and the prevalence of this specific glyceride in various fluoroacetate-producing organisms remain to be fully elucidated. Future research should focus on:

Genomic and Proteomic Analyses: Identifying and characterizing the genes and enzymes responsible for the entire biosynthetic pathway in producer organisms like Dichapetalum, Gastrolobium, and Streptomyces species. nih.govrsc.org

Metabolomic Profiling: Surveying a wider range of naturally occurring organofluorine-producing species to determine the distribution and concentration of this compound versus free fluoroacetate and other fluorinated metabolites.

Stereochemical Analysis: Investigating the stereospecificity of the enzymes involved in the processing of glycerol, building on initial findings that suggest a preference for the 2R-enantiomer. rsc.org

Investigating Novel Enzymatic Pathways for Carbon-Fluorine Bond Cleavage and Formation

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its enzymatic cleavage a significant biochemical challenge and a key area of research. rsc.orgrsc.org Conversely, the enzymatic formation of this bond is exceptionally rare in nature.

C-F Bond Cleavage: Several enzymes capable of C-F bond cleavage have been identified, primarily fluoroacetate dehalogenases found in soil microorganisms. nih.gov These enzymes hydrolyze fluoroacetate to glycolate (B3277807) and fluoride (B91410) ion. pnas.org More recently, metalloenzymes, including certain heme-dependent and non-heme iron enzymes, have been shown to mediate defluorination, often on fluoroaromatic compounds. rsc.orgrsc.orgnih.gov Studies have also revealed that enzymes from the human gut microbiota are capable of breaking C-F bonds, which has significant implications for the metabolism of fluorinated drugs. pnas.org Unanswered questions include:

What is the full diversity of C-F bond cleaving enzymes in nature?

What are the precise catalytic mechanisms that allow these enzymes to overcome the high bond energy of the C-F bond? nih.gov

Can these enzymes be engineered to efficiently degrade more complex and persistent fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS)? nih.gov

C-F Bond Formation: To date, the only enzyme characterized to catalyze the formation of a C-F bond is fluorinase, discovered in Streptomyces cattleya. nih.govpnas.org This enzyme facilitates a nucleophilic substitution reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). the-innovation.org This discovery opened the door to biocatalytic fluorination. Key research directions are:

The search for novel fluorination enzymes in other organisms.

Understanding the structural and mechanistic basis for fluorinase's unique catalytic ability. pnas.org

Expanding the substrate scope of fluorinase and other potential biocatalysts through directed evolution and protein engineering to create new fluorinated molecules. the-innovation.org

Development of Advanced Analytical Techniques for Trace-Level Detection and Speciation of Fluorinated Glycerides

Accurate and sensitive detection of this compound and other fluorinated glycerides in complex biological and environmental matrices is crucial for toxicological studies, metabolic research, and environmental monitoring. Current methods for fluoride analysis often rely on potentiometry with an ion-selective electrode (ISE) or gas chromatography (GC), but these may not be suitable for speciating different organofluorine compounds or detecting them at ultra-trace levels. cdc.gov

Challenges include separating the glyceride from free fluoroacetate and other metabolites and achieving the low detection limits required for realistic exposure scenarios. Future research must focus on developing more sophisticated analytical platforms.

Promising Avenues for Method Development:

Analytical TechniquePotential Application for Fluorinated GlyceridesKey Research Goal
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and identification of different fluorinated glycerides and their metabolites.Develop highly selective and sensitive methods for quantification in complex matrices like plasma, tissue, and soil.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Elemental fluorine detection, offering high sensitivity. nih.govolympianwatertesting.comCouple ICP-MS with chromatographic separation (e.g., LC-ICP-MS) to achieve speciation of different fluorine-containing compounds.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy Structural elucidation and quantification of known organofluorine compounds without the need for standards. scispace.comImprove sensitivity through higher field magnets and cryoprobe technology to enable detection at biologically relevant concentrations.
Combustion Ion Chromatography (CIC) Measurement of total organic fluorine.Refine methods to differentiate between various classes of organofluorine compounds post-combustion. intertek.com

A significant challenge remains in the speciation of fluorinated compounds, as many techniques measure total fluoride or are targeted to specific known analytes. The development of non-targeted screening methods is essential for discovering novel fluorinated metabolites and degradation products. nih.gov

Computational Design of Enzymes with Tailored Fluorine Specificity and Reactivity

The convergence of computational biology and enzyme engineering offers a powerful approach to creating novel biocatalysts for fluorinated compounds. nih.gov By using computational tools like molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations, researchers can gain atomic-level insights into enzyme-substrate interactions and catalytic mechanisms. nih.govpnas.org

This knowledge can guide the rational design of enzymes with tailored properties, such as:

Enhanced Defluorination Activity: Engineering existing dehalogenases or oxygenases to more efficiently cleave the C-F bond in this compound or other fluorinated xenobiotics. nih.govnih.gov Computational studies can help identify key active site residues for mutation to improve catalytic efficiency. nih.gov

Novel Fluorine Specificity: Redesigning enzyme binding pockets to selectively recognize and act upon fluorinated substrates over their non-fluorinated counterparts. Research has shown that high selectivity can be achieved through catalytic mechanisms rather than just molecular recognition. pnas.org

Bespoke Fluorinases: Creating variants of the fluorinase enzyme capable of accepting a wider range of substrates to biosynthesize novel and valuable fluorinated molecules.

Future research will likely involve iterative cycles of computational design, protein expression and purification, and experimental validation to create a toolbox of enzymes for specific applications in bioremediation, biosynthesis, and metabolic studies.

Exploration of this compound as a Model for Fluorinated Xenobiotic Metabolism

Xenobiotics are foreign chemical substances that the body must metabolize and excrete. nih.gov Fluorinated compounds represent a unique class of xenobiotics due to the unusual properties conferred by the fluorine atom. The metabolism of fluoroacetate itself is a classic example of "lethal synthesis," where the compound is converted via the tricarboxylic acid (TCA) cycle into fluorocitrate, a potent inhibitor of the enzyme aconitase. regulations.govtaylorandfrancis.com This disruption of cellular energy production is the primary mechanism of its toxicity. taylorandfrancis.com

This compound, as a more complex pro-toxin, presents an excellent model for studying the broader metabolism of fluorinated xenobiotics. Key unanswered questions that can be addressed using this compound include:

Bioavailability and Uptake: How does the glycerol backbone affect the absorption, distribution, and cellular uptake of the fluoroacetate moiety compared to the free salt?

Metabolic Activation: What are the primary enzymes (e.g., lipases) responsible for hydrolyzing the ester bond to release the active fluoroacetate toxin? Where in the body does this activation primarily occur (e.g., liver, plasma)? nih.govrepec.org

Detoxification and Elimination: Are there alternative metabolic pathways, besides lethal synthesis, that lead to detoxification and excretion? The liver is known to have the highest defluorinating activity for fluoroacetate. regulations.gov

Metabolomic Impact: How does exposure to this compound alter the broader metabolic profile of an organism beyond the immediate inhibition of the TCA cycle? nih.gov

By using advanced analytical platforms to trace the fate of this compound, researchers can gain valuable insights into the general principles governing the biotransformation of fluorinated esters, which is relevant to many pharmaceuticals and agrochemicals. nih.gov

Q & A

Q. What are the validated analytical methods for quantifying Glyceryl 1-monofluoroacetate in complex matrices (e.g., biological samples or lipid nanoparticles)?

To quantify this compound, reverse-phase HPLC with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) is recommended due to its lack of UV chromophores. Standard curves can be prepared using glyceryl monoacetate analogs (e.g., glycerol monoacetate, C₅H₁₀O₄) dissolved in tetrahydrofuran, with concentrations ranging from 0.4–4.0 mg/mL, as validated for glyceryl monooleate . For fluorinated derivatives, coupling with mass spectrometry (LC-MS/MS) enhances specificity by tracking fluorine-specific fragments.

Q. How can researchers optimize the synthesis of this compound to minimize byproducts like di- or tri-substituted derivatives?

Synthesis optimization involves controlling stoichiometric ratios (e.g., limiting fluoroacetic acid to glycerol at a 1:1 molar ratio) and using selective catalysts (e.g., lipases or trifluoroacetic anhydride as an acylating agent). Analogous methods for glyceryl monoacetate synthesis highlight the importance of reaction temperature (<60°C) and inert atmospheres to prevent ester hydrolysis . Post-synthesis purification via column chromatography (silica gel, chloroform/methanol gradients) effectively isolates the mono-substituted form.

Q. What stability studies are critical for this compound under experimental storage conditions?

Stability testing should assess hydrolysis susceptibility (via pH-dependent degradation kinetics) and thermal stability (TGA/DSC analysis). For analogs like glyceryl monostearate, pharmacopeial standards require accelerated stability testing at 40°C/75% RH for 6 months, with periodic assays for free fatty acid content (titration) and monoglyceride purity (HPLC) . Fluorinated compounds may require additional evaluation of fluorine retention using ion-selective electrodes.

Advanced Research Questions

Q. How can this compound be integrated into lipid nanoparticle (SLN/NLC) formulations for targeted drug delivery?

Experimental design frameworks (e.g., Central Composite Design) are critical for optimizing formulation variables. For example, in nilotinib-loaded SLNs, glyceryl palmitostearate was used as a lipid core, with drug-to-lipid ratios (1:5–1:10) and surfactant concentrations (Poloxamer 188: 0.5–2.0% w/v) influencing particle size (80–200 nm) and encapsulation efficiency (>85%) . For fluorinated analogs, replace traditional lipids (e.g., tristearin ) with this compound and characterize fluorine-mediated cellular uptake via fluorescence tagging.

Q. What mechanistic insights explain contradictory data on the cytotoxicity of fluorinated glycerides in vitro vs. in vivo models?

Contradictions may arise from metabolic differences: fluorinated glycerides may hydrolyze in vivo to release fluoroacetate, a known toxin inhibiting aconitase in the Krebs cycle. In vitro assays (e.g., MTT on HepG2 cells) may not replicate this due to limited metabolic activation. Researchers should compare hydrolysis rates (using LC-MS) in simulated biological fluids (e.g., SIF/SGF) and correlate with cytotoxicity profiles .

Q. How can isotopic labeling (e.g., ¹⁸O/²H) clarify the metabolic fate of this compound in pharmacokinetic studies?

Stable isotope-labeled analogs (e.g., ¹³C-glycerol backbone) enable tracking via mass spectrometry. For glyceryl monooleate, saponification value assays (ASTM D5558) quantify ester hydrolysis, which can be adapted for fluorinated derivatives by measuring fluoride ion release (ion chromatography) . In vivo studies require dual-labeling (fluorine-18 for PET imaging and deuterium for LC-MS) to distinguish intact compounds from metabolites.

Methodological Considerations

Q. What statistical approaches resolve batch-to-batch variability in this compound synthesis?

Multivariate analysis (e.g., PCA or PLS regression) identifies critical process parameters (CPPs) like reaction time, catalyst purity, and solvent ratios. For glyceryl monostearate, NF pharmacopeial standards enforce acceptance criteria (±5% saponification value deviation), requiring ANOVA-based quality control protocols .

Q. How do computational models (e.g., molecular dynamics) predict the self-assembly behavior of fluorinated glycerides in aqueous systems?

Coarse-grained MD simulations (using tools like GROMACS) model lipid packing parameters (e.g., critical packing parameter >0.5 for micelle formation). Experimental validation via SAXS/SANS can confirm predicted nanostructures (e.g., micelles vs. vesicles) .

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